molecular formula C9H5BrINO B12956420 2-Bromo-5-(3-iodophenyl)oxazole

2-Bromo-5-(3-iodophenyl)oxazole

Cat. No.: B12956420
M. Wt: 349.95 g/mol
InChI Key: VWBPJBBARURHLK-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-iodophenyl)oxazole is a halogenated oxazole derivative characterized by a bromine atom at the 2-position and a 3-iodophenyl substituent at the 5-position of the oxazole ring. Oxazoles are aromatic heterocycles containing oxygen and nitrogen, known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The introduction of halogen atoms (Br, I) enhances electronic properties and bioactivity by influencing molecular interactions with biological targets . This compound’s structural complexity and halogen substituents make it a promising candidate for drug discovery and materials science.

Properties

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

2-bromo-5-(3-iodophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H

InChI Key

VWBPJBBARURHLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CN=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-iodophenyl)oxazole can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines, followed by bromination and iodination reactions . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl halides . The reaction conditions typically involve the use of polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation .

Industrial Production Methods

Industrial production of oxazole derivatives often employs eco-friendly catalytic systems, such as magnetic nanocatalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is efficient and reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-iodophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, phosphine ligands, and various solvents (polar and nonpolar). Reaction conditions often involve controlled temperatures and the use of bases or acids to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while cyclization reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-iodophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Oxazoles
  • 2-(3-Iodophenyl)-5-phenyloxazole (4e) Substituents: Iodo at 3-phenyl, phenyl at 5-oxazole. Molecular Formula: $ \text{C}{15}\text{H}{10}\text{INO} $. Synthesis Yield: 79% via benzamido-acetophenone cyclization using HF . Comparison: The absence of bromine and presence of phenyl at position 2 may reduce electrophilicity compared to the target compound.
  • 5-(4-Bromo-2,3-dimethylphenyl)oxazole Substituents: Bromo at 4-phenyl, methyl groups at 2,3-phenyl. Molecular Formula: $ \text{C}{11}\text{H}{10}\text{BrNO} $.
Heterocyclic Variants
  • 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6k)
    • Substituents: Bromophenyl-benzoxazole fused with triazole-thione.
    • Spectral Data: IR (C-Br: 533 cm$^{-1}$), $ ^1\text{H-NMR} $ (δ 9.00 for triazole proton) .
    • Comparison : The fused benzoxazole-triazole system increases rigidity and hydrogen-bonding capacity, differing from the simpler oxazole scaffold of the target compound.

Physicochemical and Spectral Properties

Spectral Data Comparison
Compound IR (C-X Stretch) $ ^1\text{H-NMR} $ (Key Peaks)
2-Bromo-5-(3-iodophenyl)oxazole C-Br: ~550 cm$^{-1}$ (estimated) Aromatic protons: δ 7.0–8.5 (meta-iodo coupling)
6k C-Br: 533 cm$^{-1}$ Triazole proton: δ 9.00
5-(3-Bromo-2-methylphenyl)oxazole Not reported Methyl: δ ~2.7 (s)

Note: The target compound’s iodine substituent may downfield-shift aromatic protons in NMR due to its electronegativity .

Electronic and Reactivity Profiles

Global reactivity descriptors (Table 5, ) highlight the influence of substituents:

  • Unsubstituted Oxazole : High HOMO-LUMO gap ($ \Delta E $) = 9.2 eV, indicating low reactivity.
  • Halogen-Substituted Analogs : Bromo and iodo groups lower HOMO energy (electron-withdrawing), increasing electrophilicity.
  • Chemical Potential ($ \mu $): Higher in halogenated derivatives, suggesting stronger interactions with biological targets .

Comparison: The target compound’s dual halogenation likely enhances electrophilicity compared to mono-halogenated or non-halogenated oxazoles, favoring nucleophilic attack in biological systems.

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